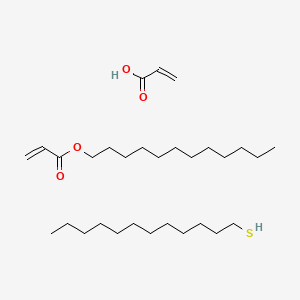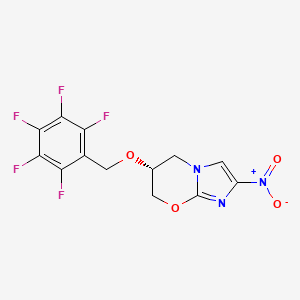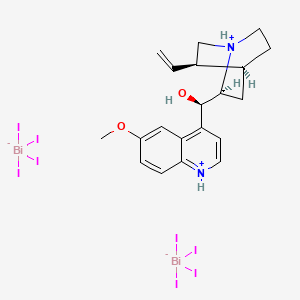
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-chloro-4-(formylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is a synthetic organic compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of chloro, dimethoxy, and formylamino functional groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- typically involves the reaction of appropriate substituted anilines with thiourea under controlled conditions. The reaction may proceed through the formation of intermediate isothiocyanates, which then react with the second aniline derivative to form the final product. Common reagents used in the synthesis include chloroform, dimethylformamide (DMF), and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea derivatives, including this compound, can undergo various chemical reactions such as:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups, enhancing the compound’s reactivity or biological activity.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antiviral, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and formylamino groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-(2-chlorophenyl)-N’-(4-methoxyphenyl)-: Another thiourea derivative with similar structural features.
Thiourea, N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)-: Differing in the position of chloro and methoxy groups.
Uniqueness
Thiourea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-chloro-4-(formylamino)phenyl)- is unique due to the specific arrangement of its functional groups, which may impart distinct chemical reactivity and biological activity compared to other thiourea derivatives.
Propriétés
Numéro CAS |
307556-44-1 |
|---|---|
Formule moléculaire |
C16H15Cl2N3O3S |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]formamide |
InChI |
InChI=1S/C16H15Cl2N3O3S/c1-23-14-7-15(24-2)13(6-11(14)18)21-16(25)20-12-4-3-9(19-8-22)5-10(12)17/h3-8H,1-2H3,(H,19,22)(H2,20,21,25) |
Clé InChI |
VFHRETBWOOACPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NC2=C(C=C(C=C2)NC=O)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)











